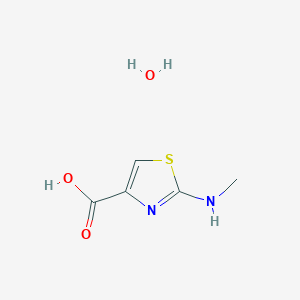

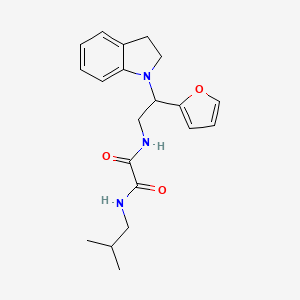

![molecular formula C12H10N4S B2763755 5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 247571-59-1](/img/structure/B2763755.png)

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Descripción general

Descripción

“5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is a chemical compound that belongs to the class of heterocyclic compounds known as triazinoindoles . It is structurally similar to 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol .

Synthesis Analysis

The synthesis of similar compounds has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . Another method involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the NaOH–H2O–DMSO system .Molecular Structure Analysis

The molecular structure of these compounds was elucidated on the basis of elemental analysis and spectral data . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The synthesis of 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole has been carried out by the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the NaOH–H2O–DMSO system . Halocyclization of allylthio-5H-[1,2,4]-triazino[5,6-b]indole synthesized the 3-halomethyl-3,10-dihydro-2H-[1,3]thiazolo[3’,2’:2,3][1,2,4]-triazino[5,6-b]indolium halides .Aplicaciones Científicas De Investigación

Cancer Therapy

The compound has been used in the design and synthesis of a novel series of derivatives bearing a pyridinocycloalkyl moiety as iron chelators . These derivatives have shown strong antiproliferative activity in vitro against various cancer cells . The compound selectively binds to ferrous ions, but not to ferric ions, and the addition of Fe2+ abolishes its cytotoxicity .

Cell Cycle Arrest

Flow cytometry assays have demonstrated that the compound can arrest the cell cycle at the G1 phase . This could potentially be used in the development of treatments for diseases characterized by uncontrolled cell proliferation.

Induction of Apoptosis

The compound has been shown to induce significant apoptosis in A549 cells in dose and time-dependent manners . This could be potentially used in the development of treatments for diseases characterized by uncontrolled cell proliferation.

Mitochondrial Pathway

Western blot analysis of Bcl-2, Bax and cleaved caspase-3 proteins further provided evidences that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway . This could be potentially used in the development of treatments for diseases characterized by uncontrolled cell proliferation.

Allyl–Allyl Cross-Coupling

The compound has an allyl group, which could potentially be used in allyl–allyl cross-coupling reactions . These reactions provide a practical synthetic route for the direct construction of 1,5-dienes, which are significant building blocks in chemical synthesis .

Synthesis of 5-Allyl-1,2,3-Triazoles

One-pot three-component reactions using copper(I) acetylide, azide, allyl iodide, and NaOH have been developed . The reactions proceed smoothly at room temperature to afford 5-allyl-1,2,3-triazoles, which can be further transformed into a variety of 1,2,3-triazole-fused bi-/tricyclic scaffolds .

Mecanismo De Acción

Target of Action

The primary target of 5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . Rapidly proliferating cancer cells have a higher iron requirement than normal cells .

Mode of Action

The addition of Fe2+ abolishes the cytotoxicity of the compound . This selective binding to ferrous ions is a key aspect of its mode of action.

Biochemical Pathways

The compound’s interaction with iron ions affects various biochemical pathways. By binding to ferrous ions, the compound can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation . This iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .

Result of Action

The compound displays strong antiproliferative activity in vitro against various cancer cells . It arrests the cell cycle at the G1 phase and induces significant apoptosis in A549 cells in dose and time-dependent manners . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The action, efficacy, and stability of 5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can be influenced by environmental factors. For instance, the presence of ferrous ions in the environment can abolish the cytotoxicity of the compound

Direcciones Futuras

The future directions for “5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” could involve further exploration of its potential biological activities and medicinal applications, given the reported activities of similar compounds . Additionally, the synthesis of new derivatives could be of synthetic importance for current medicinal chemistry needs .

Propiedades

IUPAC Name |

5-prop-2-enyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-2-7-16-9-6-4-3-5-8(9)10-11(16)13-12(17)15-14-10/h2-6H,1,7H2,(H,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVCOZLCUCPOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C3=NNC(=S)N=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401333672 | |

| Record name | 5-prop-2-enyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645143 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |

CAS RN |

247571-59-1 | |

| Record name | 5-prop-2-enyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

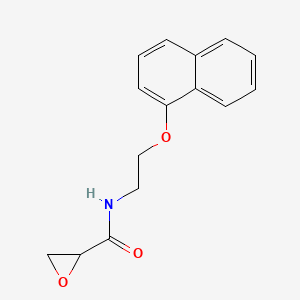

![1-allyl-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2763676.png)

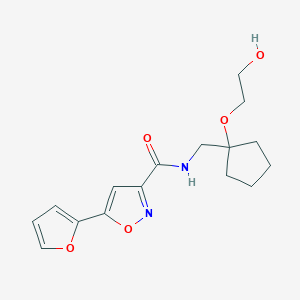

![5,7-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2763677.png)

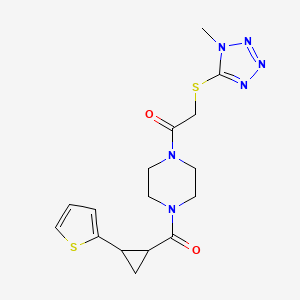

![2-Chloro-1-[3-(1-propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]ethanone](/img/structure/B2763679.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2763680.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2763683.png)

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2763684.png)

![Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate](/img/structure/B2763685.png)